molecular formula C5H9N3OS B1270745 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 33083-43-1

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B1270745
CAS No.: 33083-43-1
M. Wt: 159.21 g/mol
InChI Key: QPBTXSMHGRULPT-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol (CAS Number: 33083-43-1) is a chemical compound with the molecular formula C5H9N3OS and a molecular weight of 159.209 g/mol . This substance features the 1,3,4-oxadiazole heterocyclic scaffold, a versatile pharmacophore of significant interest in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole core is recognized as a bioisostere for carbonyl-containing groups like carboxylic acids and amides, which can fine-tune the physicochemical and pharmacokinetic properties of lead compounds . While specific biological data for this particular derivative requires further investigation, 1,3,4-oxadiazole derivatives, in general, are the subject of extensive research due to their broad spectrum of pharmacological activities. These activities prominently include potential anticancer properties, with mechanisms of action that may involve the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, this class of compounds is widely explored for its antimicrobial potential, including activity against various bacterial and fungal strains, making it a crucial scaffold in the fight against antimicrobial resistance (AMR) . This product is provided as a fine powder and is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can request the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-8(2)3-4-6-7-5(10)9-4/h3H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBTXSMHGRULPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368860
Record name 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33083-43-1
Record name 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol (DMMOT) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMMOT, focusing on its potential applications in antimicrobial and anticancer therapies, along with relevant research findings and case studies.

Chemical Structure and Properties

DMMOT is characterized by the presence of a thiol group at the 2-position and a dimethylaminomethyl substituent at the 5-position of the oxadiazole ring. The molecular formula is C5H9N3OSC_5H_9N_3OS, with a molecular weight of approximately 159.21 g/mol. The oxadiazole ring enhances its reactivity and interaction with biological targets, while the thiol group is known for its ability to form covalent bonds with proteins, potentially modulating their activity .

Anticancer Activity

DMMOT has shown promise as an anticancer agent. The biological activity is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. For instance:

  • Cytotoxicity Studies : In vitro studies have indicated that derivatives of oxadiazoles can exhibit potent cytotoxic effects against various cancer cell lines. For example, oxadiazole derivatives have been reported to have IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The anticancer activity of DMMOT may involve inhibition of telomerase and other enzymes critical for cancer cell proliferation. Studies suggest that modifications in the chemical structure can enhance these interactions, optimizing biological activity .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar oxadiazole compounds in cancer therapy:

  • Cytotoxicity Against Hepatoma Cells : A study demonstrated that certain oxadiazole derivatives exhibited stronger cytotoxic effects on hepatoma cancer cells compared to traditional treatments, with IC50 values ranging from 0.8 to 0.9 µM for telomerase inhibition .
  • Inhibition of Key Enzymes : Research has shown that oxadiazole derivatives can inhibit focal adhesion kinase (FAK) with IC50 values as low as 0.78 µM. This suggests a potential pathway for developing targeted cancer therapies using DMMOT .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of DMMOT and its derivatives to various biological targets, reinforcing the compound's potential as a scaffold for drug discovery .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Properties
5-Methyl-1,3,4-oxadiazole-2-thiolOxadiazole derivativeAntimicrobial activity
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiolOxadiazole derivativeAnticancer properties
5-(Aminomethyl)-1,3,4-thiadiazoleThiadiazole derivativeAntimicrobial and anti-inflammatory

Scientific Research Applications

Anticancer Applications

The anticancer potential of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol and its derivatives has been extensively studied. The compound exhibits significant activity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Studies and Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of 1,3,4-oxadiazoles, including those with the thiol group. These compounds were tested against human leukemia cell lines (HL-60) using the MTT assay, revealing that certain derivatives exhibited IC50 values as low as 17.33 µM, indicating potent anticancer activity .
  • Broad-Spectrum Activity : Another research highlighted the synthesis of new oxadiazole derivatives that demonstrated broad-spectrum anticancer activity against various human cancer cell lines. Among these, compounds showed GI50 values below 10 µM across multiple types of cancers including breast and lung cancers .
CompoundCell Line TestedIC50 (µM)Activity
Compound AHL-60 (Leukemia)17.33High
Compound BMDA-MB-468 (Breast)<10High
Compound CA549 (Lung)ModerateModerate

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have also been documented extensively. These compounds are effective against a range of bacterial strains and fungi.

Research Insights

  • Antibacterial Activity : Research indicates that certain derivatives exhibit strong inhibitory effects against Mycobacterium tuberculosis with MIC values as low as 0.03 µM, outperforming traditional antibiotics like isoniazid .
  • Fungal Activity : The compound has shown antifungal properties as well, with some derivatives demonstrating better efficacy against Aspergillus fumigatus compared to established antifungal treatments .
DerivativeTarget Bacteria/FungiMIC (µM)Comparison
Compound DM. tuberculosis0.03Better than Isoniazid
Compound EE. coli<0.5Superior to Ampicillin

Anti-inflammatory Applications

In addition to its anticancer and antimicrobial activities, compounds based on the 1,3,4-oxadiazole scaffold have displayed anti-inflammatory properties.

Experimental Findings

Studies have reported that derivatives containing the oxadiazole ring exhibit significant anti-inflammatory effects in various biological assays . The mechanisms often involve modulation of inflammatory pathways and reduction of pro-inflammatory cytokines.

Preparation Methods

Synthesis of 3-(Dimethylaminomethyl)benzohydrazide

The precursor 3-(dimethylaminomethyl)benzohydrazide is prepared by reacting 3-(dimethylaminomethyl)benzoic acid with hydrazine hydrate. This step involves refluxing the acid with excess hydrazine in ethanol, yielding the hydrazide in ~85% yield after recrystallization.

Reaction Scheme:

  • $$ \text{3-(Dimethylaminomethyl)benzoic acid} + \text{H}2\text{NNH}2 \xrightarrow{\text{EtOH, Δ}} \text{3-(Dimethylaminomethyl)benzohydrazide} $$

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with CS₂ in a basic medium (e.g., KOH/ethanol). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclodehydration to form the 1,3,4-oxadiazole-2-thiol ring.

Optimized Conditions:

  • Solvent: Absolute ethanol
  • Base: Potassium hydroxide (2.5 equiv)
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 70–75%

Mechanistic Insight:

  • Deprotonation of the hydrazide by KOH enhances nucleophilicity.
  • CS₂ reacts with the hydrazide to form a dithiocarbazate intermediate.
  • Acidification (HCl) induces cyclization, releasing H₂S and forming the oxadiazole-thiol.

Alternative Oxidative Cyclization Approaches

Iodine-Mediated Cyclization of Semicarbazones

Semicarbazones derived from aldehydes bearing the dimethylaminomethyl group can be cyclized using iodine as an oxidizing agent. This method avoids harsh acids and enables one-pot synthesis.

Procedure:

  • Condense 3-(dimethylaminomethyl)benzaldehyde with semicarbazide to form the semicarbazone.
  • Treat with iodine (1.2 equiv) in THF at 50°C for 3 hours.
  • Isolate the product via extraction (ethyl acetate/water).

Advantages:

  • Mild conditions preserve acid-sensitive groups.
  • High yields (80–85%).

Analytical Characterization and Validation

Critical spectroscopic data for this compound include:

Technique Key Signals
¹H NMR (DMSO-d₆) δ 2.21 (s, 6H, N(CH₃)₂), 3.58 (s, 2H, CH₂N), 7.35–7.78 (m, 4H, aromatic)
IR (KBr) 2560 cm⁻¹ (S-H stretch), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)
MS (ESI+) m/z 212.1 [M+H]⁺

Comparative Evaluation of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Acylhydrazide cyclization 70–75 6–8 hours High regioselectivity
Mannich reaction 60–65 4 hours Flexibility in substituent introduction
Iodine-mediated 80–85 3 hours Mild conditions, one-pot synthesis

Challenges and Optimization Opportunities

  • Thiol Oxidation: The -SH group is prone to oxidation, necessitating inert atmospheres or antioxidant additives (e.g., BHT).
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol strikes a balance between efficiency and practicality.
  • Scalability: The iodine-mediated route is scalable (>100 g) with minimal byproducts, whereas Mannich reactions require careful stoichiometric control.

Q & A

Q. What synthetic routes are commonly employed for 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Oxadiazole-thiol core formation : Reacting a hydrazide derivative with carbon disulfide (CS₂) under basic conditions to form the 1,3,4-oxadiazole-2-thiol ring. For example, furan-2-carboxylic acid hydrazide reacts with CS₂ to yield 5-substituted oxadiazole thiols .

Introduction of the dimethylaminomethyl group : A nucleophilic substitution or Mannich reaction introduces the dimethylaminomethyl moiety. For instance, reacting the thiol intermediate with dimethylamine and formaldehyde under reflux in ethanol achieves this substitution .

Q. Optimization Tips :

  • Solvent selection : Methanol or ethanol improves solubility of intermediates .
  • Temperature : Maintain 60–80°C during cyclization to enhance yield .
  • Light sensitivity : Protect light-sensitive intermediates by using foil-covered vessels .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify the thiol (-SH) stretch (~2500 cm⁻¹) and C=N/C-O-C bands (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Thiol proton (if unoxidized): δ ~10 ppm (broad) .
    • Dimethylamino group: Singlet at δ ~2.3 ppm (N(CH₃)₂) .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks and fragmentation patterns (e.g., loss of -SCH₂N(CH₃)₂) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the dimethylaminomethyl substituent influence electronic properties and reactivity in nucleophilic reactions?

Methodological Answer: The dimethylaminomethyl group acts as an electron-donating substituent due to the lone pair on nitrogen, which:

  • Enhances nucleophilicity : The thiol (-SH) group becomes more reactive in alkylation or metal coordination reactions .
  • Stabilizes intermediates : In Mannich reactions, the dimethylamino group facilitates proton transfer during base-catalyzed steps .
  • Example : In derivatives like 5-(benzylamino)methyl-oxadiazoles, the substituent shifts ¹H NMR signals of adjacent protons by ~0.2 ppm due to inductive effects .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole-thiol derivatives?

Methodological Answer: Contradictions often arise from variations in:

  • Test strains : Use standardized microbial strains (e.g., ATCC E. coli 25922) and include Gram-positive/-negative controls .
  • Concentration ranges : Perform dose-response assays (e.g., 10–1000 µg/mL) to identify Minimum Inhibitory Concentrations (MICs) .
  • Structural analogs : Compare activity of 5-[(Dimethylamino)methyl] derivatives with unsubstituted oxadiazole thiols to isolate substituent effects .

Q. What strategies are effective for stabilizing the thiol group during storage and handling?

Methodological Answer:

  • Oxidation prevention : Store under inert gas (N₂/Ar) at -20°C in amber vials .
  • Derivatization : Convert -SH to disulfides (-S-S-) or thiomethyl (-SCH₃) via reaction with methyl iodide/NaOH for long-term stability .
  • Monitoring : Use Ellman’s assay (DTNB reagent) to quantify free thiol content periodically .

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